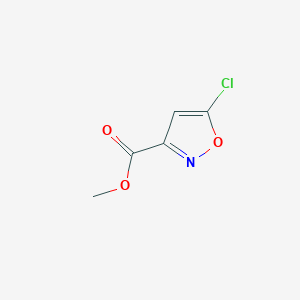
Methyl5-chloroisoxazole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl5-chloroisoxazole-3-carboxylate is a chemical compound belonging to the isoxazole family, characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions. Isoxazoles are known for their wide spectrum of biological activities and therapeutic potential . This compound is particularly significant due to its applications in various fields, including medicinal chemistry and industrial processes.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl5-chloroisoxazole-3-carboxylate typically involves the cycloaddition of nitrile oxides with captodative olefins or methyl crotonate derivatives . This regioselective reaction leads to the formation of 5-substituted amino-isoxazole or 4-substituted methoxycarbonyl-isoxazole derivatives . Another method involves the cycloisomerization of α,β-acetylenic oximes catalyzed by AuCl3, resulting in substituted isoxazoles under moderate reaction conditions . Additionally, the reaction of terminal alkynes with n-BuLi, followed by treatment with molecular iodine and hydroxylamine, provides a one-pot preparation of 3,5-disubstituted isoxazoles .
Industrial Production Methods: Industrial production of this compound often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These methods include the use of tert-butyl nitrite or isoamyl nitrite for the efficient synthesis of 3,5-disubstituted isoxazoles from substituted aldoximes and alkynes under conventional heating conditions .
化学反応の分析
Types of Reactions: Methyl5-chloroisoxazole-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound can be oxidized to form different derivatives, and it can also participate in reduction reactions to yield other functionalized isoxazoles .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include molecular iodine, hydroxylamine, and tert-butyl nitrite . The reactions are typically carried out under moderate to mild conditions, ensuring high regioselectivity and yield .
Major Products: The major products formed from the reactions of this compound include 3,5-disubstituted isoxazoles and other functionalized derivatives . These products are valuable intermediates in the synthesis of various biologically active compounds .
科学的研究の応用
Methyl5-chloroisoxazole-3-carboxylate has a wide range of scientific research applications. In chemistry, it is used as a reactant in Click/aza-Michael or Click/oligomeric alkyl carbodiimide esterification reactions . In biology and medicine, it is employed in the preparation of aminopyrazole amide derivatives as Raf kinase inhibitors in melanoma cells . Additionally, it is used in the synthesis of trifluoromethoxyphenyl (thiazolyl)pyrroles and other heterocycle-bearing polyfunctionalized pyrroles via chain heterocyclization . The compound’s versatility makes it a valuable tool in various research fields.
作用機序
The mechanism of action of Methyl5-chloroisoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors, modulating their activity and leading to the desired biological outcomes . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
類似化合物との比較
Methyl5-chloroisoxazole-3-carboxylate can be compared with other similar compounds, such as 5-methylisoxazole-3-carboxylic acid and 5-phenylisoxazole-3-carboxylic acid . These compounds share the isoxazole core structure but differ in their substituents, leading to variations in their biological activities and applications . The unique substitution pattern of this compound imparts distinct properties, making it suitable for specific research and industrial purposes .
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool for various scientific research endeavors. The compound’s preparation methods, chemical reactions, and mechanism of action highlight its importance and potential for future developments.
特性
IUPAC Name |
methyl 5-chloro-1,2-oxazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNO3/c1-9-5(8)3-2-4(6)10-7-3/h2H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHMXNLDHPSQHLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NOC(=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.54 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
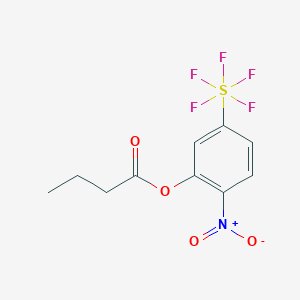
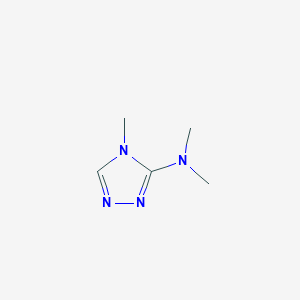
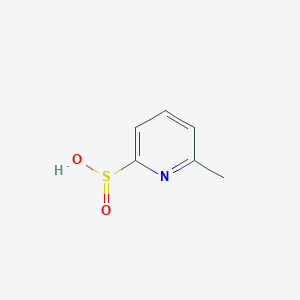
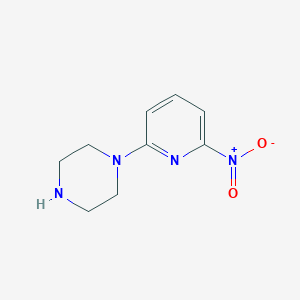

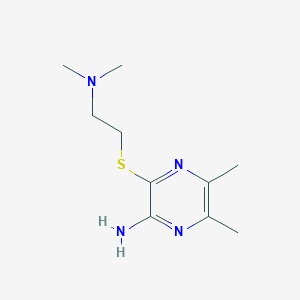
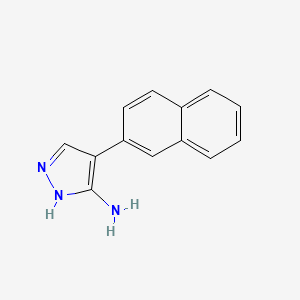
![1-[(2,4-Diamino-5-pyrimidinyl)methyl]-pyridinium bromide monohydrobromide](/img/structure/B15248060.png)
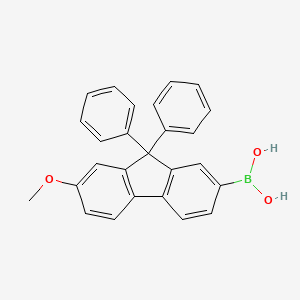
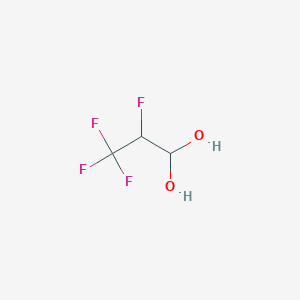

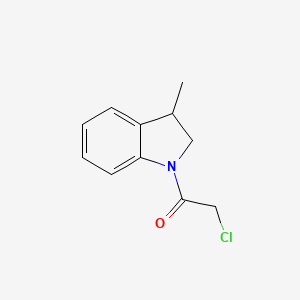

![1H-pyrazolo[3,4-b]pyridine-5-carbohydrazide](/img/structure/B15248126.png)
